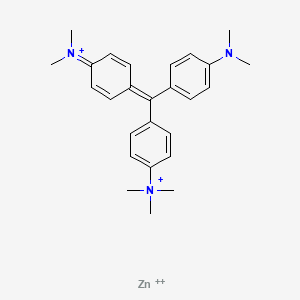

Methyl Green zinc chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3.Zn/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;/h8-19H,1-7H3;/q2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTRMYYFVSMTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3Zn+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901340743 | |

| Record name | Serva Methyl Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36148-59-1 | |

| Record name | Serva Methyl Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, (T-4)-tetrachlorozincate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Serva Methyl Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium tetrachlorozincate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Principles of Methyl Green Staining: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies of methyl green staining, a classic and versatile technique for the specific detection of DNA in histological and cytological preparations. Its high specificity for DNA, coupled with its utility as both a chromogenic and fluorescent dye, makes it a valuable tool in diverse research fields, including oncology, developmental biology, and drug discovery.

Core Principle: Electrostatic Interaction with the DNA Major Groove

Methyl green is a cationic (positively charged) triphenylmethane (B1682552) dye that functions as a highly specific stain for DNA. The core principle of its staining action lies in a non-intercalating, electrostatic interaction between the dye molecule and the DNA double helix.[1][2]

Key aspects of the mechanism include:

-

Cationic Nature: The methyl green molecule possesses two positive charges, which facilitate a strong electrostatic attraction to the negatively charged phosphate (B84403) groups that form the backbone of the DNA molecule.[3][4][5]

-

Major Groove Binding: Unlike many other DNA-binding dyes that associate with the minor groove, methyl green exhibits a specific affinity for the DNA major groove.[1][4][6] This binding is preferential for AT-rich regions of DNA.[7][8]

-

Specificity for Polymerized DNA: The differential staining between DNA and RNA, especially in the context of the classic Methyl Green-Pyronin (MGP) method, is attributed to differences in the degree of polymerization.[9] Methyl green's two cationic charges bind avidly to the long, highly polymerized DNA molecule. In contrast, the smaller, single-stranded, and less polymerized RNA molecules are preferentially stained by the singly charged Pyronin Y dye.[5][10]

-

pH Dependency: The selectivity of methyl green for DNA is highly dependent on the pH of the staining solution. An optimal pH of approximately 4.8 is crucial for achieving differential staining in the MGP technique.[11] At lower pH values, pyronin's red staining may dominate, while higher pH levels favor the green-blue staining of methyl green.[11]

The interaction between methyl green and the DNA major groove is a precise molecular event. The dye orients itself with its z-symmetry axis nearly parallel to the DNA bases, fitting within the groove.[6] This specific, non-intercalating binding preserves the native structure of the DNA.

Figure 1: Binding of cationic Methyl Green to the DNA major groove.

Quantitative Data and Properties

Methyl green's utility is defined by its specific chemical and spectral properties. Commercial preparations are often contaminated with crystal violet, which can be removed by chloroform (B151607) extraction to ensure specificity.[2][12]

| Property | Value / Description | Reference(s) |

| Chemical Formula | C₂₆H₃₃N₃Cl₂ | [12] |

| Molecular Weight | 458.47 g/mol | [12] |

| C.I. Number | 42585 (Basic Blue 20) | [12] |

| Chromogenic Abs. Max | 630-634 nm, 420 nm | [12] |

| Fluorescent Exc. Max | 633 nm (when bound to DNA) | [2][13] |

| Fluorescent Emm. Max | 677 nm (when bound to DNA) | [2][13] |

| Optimal pH (MGP Stain) | ~4.8 | [11] |

| Binding Site | DNA Major Groove | [6] |

| Interaction Type | Electrostatic, Non-intercalating | [1][2] |

| Solubility | Very soluble in water and ethanol | [12] |

Applications in Research and Drug Development

Methyl green is employed in a variety of applications critical to biomedical research.

-

Nuclear Counterstaining: It serves as an excellent nuclear counterstain in histology and immunohistochemistry, providing clear, green-colored nuclei that contrast well with many common chromogens like DAB.[14][15]

-

DNA vs. RNA Differentiation: The Methyl Green-Pyronin (MGP) stain is the classical method for simultaneously demonstrating DNA (blue-green) and RNA (red), which is useful for identifying cells with high protein synthesis activity, such as plasma cells and neurons.[10]

-

Apoptosis Detection: Apoptosis is characterized by chromatin condensation (pyknosis). Methyl green intensely stains these condensed chromatin bodies in apoptotic cells, making them easily identifiable.[16][17] This application is particularly valuable in oncology research for assessing cell death rates in tumors in response to therapeutic agents.[18][19]

-

Fluorescence Microscopy: The far-red fluorescence of DNA-bound methyl green makes it a powerful tool for live-cell imaging and confocal microscopy.[2][4] Its emission spectrum avoids the autofluorescence common in embryonic tissues, and it is highly resistant to photobleaching.[4][13]

The use of methyl green to identify apoptotic cells is a key application in evaluating the efficacy of cytotoxic drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl green - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Methyl green. A DNA major-groove binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. biocompare.com [biocompare.com]

- 9. stainsfile.com [stainsfile.com]

- 10. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 11. bio-optica.it [bio-optica.it]

- 12. stainsfile.com [stainsfile.com]

- 13. Application of the DNA-specific stain methyl green in the fluorescent labeling of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]

- 16. Detection of Apoptosis in Leukoplakia and Oral Squamous Cell Carcinoma using Methyl Green Pyronin and Hematoxylin and Eosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Detection of Apoptosis in Leukoplakia and Oral Squamous Cell Carcinoma using Methyl Green Pyronin and Hematoxylin and Eosin [ijp.iranpath.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Green-Zinc Chloride Dye: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols for Methyl Green-Zinc Chloride dye. This cationic triphenylmethane (B1682552) dye is a cornerstone in histological and cytological studies, prized for its ability to selectively stain DNA. This document serves as a detailed resource for laboratory professionals engaged in cellular and tissue analysis.

Core Physicochemical Properties

Methyl Green-Zinc Chloride is a synthetic dye valued for its specificity in staining nuclear material. Its performance is intrinsically linked to its chemical and physical characteristics, which are summarized below.

Quantitative Data Summary

The following table outlines the key quantitative properties of Methyl Green-Zinc Chloride dye, providing a consolidated reference for experimental design and quality control.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| CAS Number | 7114-03-6 | [1][2][3] |

| Colour Index Number | 42590 | [2][3][4] |

| EC Number | 230-415-4 | [3][4] |

| PubChem CID | 16211442 | [2][5] |

| Molecular Properties | ||

| Molecular Formula | C₂₇H₃₅BrClN₃ · ZnCl₂ or C₂₇H₃₅N₃ClBr·ZnCl₂ | [2][3] |

| Molecular Weight | 653.24 g/mol | [1][2][3][6] |

| Physical Properties | ||

| Appearance | Dark red to brown to green powder/crystals | [1][2] |

| Melting Point | >300 °C | [3][4][7] |

| Bulk Density | 300 kg/m ³ | [7] |

| Solubility | ||

| Water | 1 mg/mL; 70 g/L (at 20°C) | [1][3][4][7] |

| Alcohol (Ethanol) | Soluble | [1][8] |

| Spectrophotometric Properties | ||

| Absorption Maxima (λmax) | 630-635 nm; 423 nm; 629 nm | [1][9][10] |

| Molar Extinction Coefficient (ε) at 626-634 nm | ≥60000 L·mol⁻¹·cm⁻¹ in H₂O at 0.005 g/L | [3][4] |

| Molar Extinction Coefficient (ε) at 417-425 nm | ≥11100 L·mol⁻¹·cm⁻¹ in H₂O at 0.005 g/L | [3][4] |

| Molar Extinction Coefficient (ε) at 311-319 nm | ≥16000 L·mol⁻¹·cm⁻¹ in H₂O at 0.005 g/L | [3][4] |

| Other Properties | ||

| pH Range (as indicator) | 0.2 (yellow) to 1.8 (blue) | [1][3][4] |

| Dye Content | Typically ≥80% or ≥85% | [1][2][3] |

Applications in Research

Methyl Green-Zinc Chloride is predominantly used as a nuclear stain in histology and cytochemistry. Its primary applications include:

-

DNA Staining : It selectively binds to the major groove of DNA, particularly in AT-rich regions.[1][11][12] This specificity allows for the clear visualization of nuclei.

-

Methyl Green-Pyronin Staining : This classic histochemical technique uses Methyl Green to stain DNA bluish-green and Pyronin Y to stain RNA red or pink.[13][14] This differential staining is invaluable for distinguishing between these two nucleic acids in tissue sections and is widely used to identify plasma cells, where the cytoplasm is rich in RNA.

-

Counterstaining : In immunohistochemistry and other special staining procedures, Methyl Green provides an excellent contrast to red, purple, and brown reaction products.[4][15]

-

Fluorescence Microscopy : When bound to DNA, Methyl Green fluoresces in the far-red spectrum, with excitation and emission maxima around 633 nm and 677 nm, respectively.[16] This property can be exploited for fluorescent labeling of nuclei in fixed cells and embryos.[17]

-

Electrophoresis : It can be used as a tracking dye in acid buffer systems for gel electrophoresis.[1]

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible results. The following sections provide comprehensive protocols for the most common applications of Methyl Green-Zinc Chloride.

Purification of Methyl Green Dye

Commercial preparations of Methyl Green often contain Crystal Violet as an impurity, which can interfere with staining specificity. A chloroform (B151607) extraction is necessary to purify the dye before preparing staining solutions.

Caption: Workflow for the purification of Methyl Green dye to remove Crystal Violet contamination.

Protocol for Purification:

-

Prepare a 2% aqueous stock solution of Methyl Green.

-

Transfer the solution to a separating funnel.

-

Add an equal volume of chloroform and shake the funnel periodically for approximately 30 minutes. The Crystal Violet impurity will dissolve in the chloroform, discoloring it.

-

Allow the two phases to separate completely.

-

Drain and discard the lower chloroform layer.

-

Repeat the extraction with fresh chloroform until the chloroform layer is colorless or nearly so.

-

The remaining upper aqueous layer contains the purified Methyl Green, which can be stored for future use.

Methyl Green-Pyronin Staining for DNA and RNA

This protocol is adapted for use with 5 µm thick paraffin-embedded tissue sections fixed in 10% neutral buffered formalin.

Caption: Experimental workflow for differential staining of DNA and RNA using the Methyl Green-Pyronin method.

Reagents:

-

Acetate (B1210297) Buffer (0.1M, pH 4.8):

-

Solution A (0.1M Acetic Acid): 5.77 mL glacial acetic acid in 1000 mL distilled water.

-

Solution B (0.1M Sodium Acetate): 13.6 g sodium acetate trihydrate in 1000 mL distilled water.

-

Working Buffer: Mix 81 mL of Solution A with 119 mL of Solution B.

-

-

Methyl Green Solution (2%, Purified): 2 g of purified Methyl Green powder in 100 mL distilled water.

-

Pyronin Y Solution (5%): 5 g of Pyronin Y in 100 mL distilled water.

-

Methyl Green-Pyronin Stock Solution:

-

10 mL of 2% purified Methyl Green solution

-

17.5 mL of 5% Pyronin Y solution

-

250 mL distilled water

-

-

Methyl Green-Pyronin Working Solution: Mix the stock solution and the acetate buffer (pH 4.8) in a 1:1 ratio just before use. Filter the solution.

Staining Procedure:

-

Deparaffinization and Hydration: a. Immerse slides in xylene (2 changes, 3 minutes each).[1] b. Transfer through 100% ethanol (2 changes, 3 minutes each), followed by 95% ethanol (3 minutes), and 75% ethanol (3 minutes).[1] c. Rinse thoroughly in distilled water (3 changes, 3 minutes each).[1]

-

Staining: a. Place slides in the freshly prepared Methyl Green-Pyronin working solution. b. Incubate for 20-30 minutes at room temperature. Incubation time can be adjusted; shorter times (2-3 minutes) favor Methyl Green staining, while longer times (6-7 minutes) enhance Pyronin staining.[2]

-

Rinsing: a. Briefly rinse the slides in distilled water.[2] b. Gently blot the sections dry with filter paper.

-

Dehydration and Mounting: a. Dehydrate rapidly with acetone or absolute alcohol.[2] This step is critical as alcohols can remove the stain. b. Clear in xylene (2-3 changes).[3] c. Mount with a resinous mounting medium.[1][2]

Expected Results:

Safety and Handling

Methyl Green-Zinc Chloride is classified as a hazardous substance. It can cause skin and serious eye irritation or damage.[8] Users should always consult the Safety Data Sheet (SDS) before handling.

Standard precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

-

Store at room temperature, protected from light and moisture.[1]

This guide provides a foundational understanding of Methyl Green-Zinc Chloride dye. For specific applications, further optimization of protocols may be necessary depending on the tissue type and experimental goals.

References

- 1. fdneurotech.com [fdneurotech.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biognost.com [biognost.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]

- 8. Methyl green-pyronin; stoichiometry of reaction with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pappenheim method of panoptic staining of histological sections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stainsfile.com [stainsfile.com]

- 11. apexbt.com [apexbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. [A model experiment on the Unna-Pappenheim method of nucleic acid staining] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stainsfile.com [stainsfile.com]

- 15. uzhnu.edu.ua [uzhnu.edu.ua]

- 16. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stainsfile.com [stainsfile.com]

A Technical Guide to the Solubility of Methyl Green Zinc Chloride in Water and Ethanol for Researchers

This technical guide provides an in-depth analysis of the solubility of Methyl Green Zinc Chloride in two common laboratory solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document details quantitative solubility data, standardized experimental protocols for solution preparation and solubility determination, and a visualization of the dye's primary application workflow.

Overview of this compound

Methyl Green is a synthetic cationic dye of the triphenylmethane (B1682552) family, closely related to ethyl green. It is widely used in histology and cytochemistry as a nuclear stain, exhibiting a specific affinity for DNA.[1] The dye selectively binds to the A-T rich regions within the major groove of the DNA molecule. Commercially, Methyl Green is often supplied as a zinc chloride double salt to enhance stability.[2] Its application is crucial in various laboratory procedures, including immunostaining, in situ hybridization, and as a tracking dye in electrophoresis.[1]

A common impurity in commercial Methyl Green is Crystal Violet, which can be formed by the loss of a methyl group.[3] For applications requiring high specificity, particularly in nucleic acid staining, purification is often necessary.[3]

Quantitative Solubility Data

The solubility of this compound can vary based on the purity of the dye lot and the specific formulation of the zinc chloride double salt. The data compiled from various technical sources is summarized below.

| Solvent | Reported Solubility | Observations | Source(s) |

| Water | 70 g/L | - | [4][5] |

| 10 mg/mL (equivalent to 10 g/L) | Forms an opaque, deep blue solution | [6] | |

| 1 mg/mL (equivalent to 1 g/L) | Forms a blue to very deep blue solution | [7] | |

| "Very soluble" | Qualitative description | [3] | |

| Ethanol | "Soluble" | Qualitative description | [1][6] |

| "Very soluble" | Qualitative description | [3] |

Note: The significant variation in reported aqueous solubility (from 1 g/L to 70 g/L) may be attributed to differences in product purity, dye content, and the specific zinc chloride salt composition across different manufacturers.

Experimental Protocols

Commercial Methyl Green often contains Crystal Violet as an impurity, which can interfere with specific staining procedures.[3] The following protocol describes the preparation of a purified aqueous stock solution, a common procedure before its use in nucleic acid staining.[8]

Materials:

-

This compound powder

-

Distilled or deionized water

-

Conical tubes (chloroform-resistant)

-

Centrifuge

-

Pipettes

Methodology:

-

Initial Dissolution: Prepare a 4% (w/v) aqueous solution of Methyl Green by dissolving 0.4 g of the dye powder in 10 mL of distilled water. Mix thoroughly until the powder is completely dissolved.[8]

-

Purification by Solvent Extraction:

-

In a fume hood, add at least two parts of chloroform to the Methyl Green solution in a chloroform-resistant tube (e.g., 10 mL of dye solution with 20 mL of chloroform).[8]

-

Mix the two phases vigorously to allow the Crystal Violet impurity to partition into the organic (chloroform) phase.

-

Centrifuge the mixture for 1-2 minutes at approximately 2,000 x g to accelerate the separation of the aqueous and organic layers.[8]

-

-

Separation: After centrifugation, two distinct layers will be visible: an upper aqueous phase containing the purified Methyl Green and a lower organic phase containing the extracted Crystal Violet.[8]

-

Collection and Iteration: Carefully collect the upper aqueous phase using a pipette. Repeat the chloroform wash (steps 2.2 - 3) until the lower chloroform phase appears clear and colorless, indicating that the Crystal Violet has been effectively removed.[8]

-

Stock Solution Preparation: Dilute the final purified aqueous phase with distilled water to a desired stock concentration (e.g., 2%). This stock solution is stable for several months at room temperature and does not require protection from light.[8]

To quantitatively determine the solubility of a specific lot of this compound in water or ethanol, the following standard laboratory methodology can be employed.

Materials:

-

This compound powder

-

Solvent (distilled water or absolute ethanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., 0.2 µm syringe filters)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in an enclosed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatically controlled shaker set to a standard temperature (e.g., 25°C).

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully extract a clear aliquot of the supernatant. To ensure no suspended solids are present, either centrifuge the aliquot at high speed or pass it through a fine-pore filter (e.g., 0.2 µm).

-

-

Concentration Determination by Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations using the same lot of Methyl Green and solvent.

-

Measure the absorbance of these standards at the dye's absorption maximum (λmax ≈ 630-634 nm) to generate a calibration curve (Absorbance vs. Concentration).[3]

-

Accurately dilute the saturated aliquot obtained in step 2 to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted aliquot and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Methyl Green Workflow in DNA Staining

The primary application of Methyl Green is as a specific DNA stain in fixed tissues. The following diagram illustrates the logical workflow from using the commercial product to its binding and detection in a research context.

Caption: Workflow for Methyl Green DNA Staining.

References

- 1. This compound salt - CAS-Number 7114-03-6 - Order from Chemodex [chemodex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. stainsfile.com [stainsfile.com]

- 4. This compound double salt (C.I. 42590) | Sigma-Aldrich [sigmaaldrich.com]

- 5. indiamart.com [indiamart.com]

- 6. mpbio.com [mpbio.com]

- 7. This compound salt, certified by the Biological Stain Commission, Dye content 85 7114-03-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Green: A Cationic Dye for Nucleic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl green is a classic cationic triphenylmethane (B1682552) dye that has been a staple in histology and cell biology for over a century. Its remarkable specificity for DNA, coupled with its evolving applications in modern molecular and cellular analysis, makes it a continued subject of interest for researchers. This technical guide provides a comprehensive overview of methyl green, detailing its chemical properties, mechanism of action, and diverse applications. We present key quantitative data in structured tables for easy reference, offer detailed experimental protocols for its principal uses, and provide visualizations of experimental workflows and conceptual principles through Graphviz diagrams. This document serves as an in-depth resource for laboratory professionals seeking to effectively utilize methyl green in their research endeavors.

Introduction

Methyl green (C.I. 42585) is a positively charged dye that has been historically employed for staining cell nuclei.[1][2] Its enduring utility stems from its high affinity and specificity for DNA, enabling clear visualization of nuclear morphology.[1][2] Initially used as a component of the Unna-Pappenheim stain for differentiating DNA and RNA, its applications have expanded significantly.[1][3] In recent years, the fluorescent properties of DNA-bound methyl green have been harnessed for advanced imaging techniques, including confocal microscopy and flow cytometry.[1][4][5] This guide will delve into the technical aspects of methyl green, providing the necessary information for its successful application in a research setting.

Chemical and Physical Properties

Methyl green is an organic salt, typically available as a dichloride or zinc chloride salt.[6][7] Its cationic nature is fundamental to its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.[8] Commercial preparations of methyl green are often contaminated with crystal violet, which can be removed by chloroform (B151607) extraction to ensure specificity in staining.[1][9]

Table 1: Chemical and Physical Properties of Methyl Green

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₃₃Cl₂N₃ | [1] |

| Molar Mass | 458.47 g/mol | [1] |

| IUPAC Name | --INVALID-LINK--ammonium bromide chloride dichlorozinc (1:1:1:1) | [1] |

| CAS Number | 82-94-0 | [1] |

| Appearance | Green powder | [6] |

| Solubility | Soluble in water | [7] |

Mechanism of Action

Methyl green's interaction with DNA is characterized by its non-intercalating nature. Instead of inserting itself between the base pairs of the DNA double helix, it binds electrostatically to the major groove.[1][8][10] This binding is preferential for AT-rich regions of the DNA molecule.[11] The two positive charges on the methyl green molecule facilitate a strong interaction with the negatively charged phosphate groups of the DNA backbone.[12] This specific binding mode is responsible for the dye's utility in specifically staining DNA. When used in conjunction with pyronin Y in the Methyl Green-Pyronin stain, the differential staining of DNA (green) and RNA (red) is achieved due to differences in the polymerization state of the two nucleic acids.[3]

Spectral Properties

A significant advantage of methyl green in modern cell biology is its fluorescent properties when bound to DNA. It is excited by red light and emits in the far-red region of the spectrum, which helps to minimize autofluorescence from biological samples.[4][5]

Table 2: Spectral Properties of Methyl Green-DNA Complex

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 633 | [1][4][5] |

| Emission Maximum | 677 | [1][4][5] |

Note: In an unbound state in neutral aqueous solution, methyl green can be excited at 244 nm or 388 nm, with corresponding emissions at 488 nm or 633 nm, respectively. This fluorescence is not dependent on the presence of DNA.[1]

Key Applications and Experimental Protocols

Methyl green is a versatile dye with a range of applications in the laboratory. Below are detailed protocols for some of its most common uses.

Methyl Green-Pyronin Staining for Differentiation of DNA and RNA

This classical histochemical technique is used to simultaneously visualize DNA and RNA in tissue sections.

Principle: Methyl green specifically binds to the highly polymerized DNA in the nucleus, staining it green-blue. Pyronin Y, on the other hand, stains the less polymerized RNA in the nucleolus and cytoplasm red or pink.[3] The differential staining is dependent on the pH of the staining solution.[6]

Experimental Protocol:

-

Deparaffinization and Hydration: Deparaffinize paraffin-embedded tissue sections in xylene and hydrate (B1144303) through a graded series of ethanol (B145695) to distilled water.[13]

-

Staining: Immerse slides in the Methyl Green-Pyronin staining solution for 2 to 7 minutes at room temperature. The staining time can be adjusted to intensify either the methyl green or pyronin signal.[13]

-

Rinsing: Briefly rinse the slides in two changes of distilled water.[13]

-

Dehydration: Dehydrate the sections rapidly through three changes of absolute alcohol.[13]

-

Clearing and Mounting: Clear the slides in xylene and mount with a resinous mounting medium.[13]

Expected Results:

Immunohistochemistry (IHC) Counterstaining

Methyl green is widely used as a nuclear counterstain in IHC, providing excellent contrast to various chromogens.[14][15]

Experimental Protocol:

-

Post-Chromogen Rinsing: Following the chromogen development step in your IHC protocol, thoroughly rinse the slides in distilled water.[1][11]

-

Counterstaining: Incubate the slides in a 0.5% methyl green solution (in 0.1M sodium acetate (B1210297) buffer, pH 4.2) for 5 minutes at room temperature. For a more intense stain, the incubation can be performed at 60°C.[1][11]

-

Rinsing: Rinse the slides in distilled water. The sections will appear blue at this stage.[1][11]

-

Dehydration: Dehydrate the sections quickly by dipping them approximately 10 times in 95% alcohol (sections will turn green), followed by two changes of 100% alcohol (10 dips each).[1][11]

-

Clearing and Mounting: Clear the slides in xylene and mount with a resinous mounting medium. Methyl green is not compatible with aqueous mounting media.[15][16]

Fluorescent Nuclear Labeling for Microscopy

The far-red fluorescence of DNA-bound methyl green makes it an excellent tool for nuclear visualization in fluorescence microscopy, especially for thick specimens.[4][5]

Experimental Protocol for Whole-Mount Embryo Staining:

-

Fixation and Permeabilization: Fix and permeabilize the embryos according to your standard protocol.

-

Staining Solution Preparation: Prepare a 1:5,000 to 1:10,000 dilution of a 2% methyl green stock solution in PBS with 0.1% Tween-20 (PBS-T).[8]

-

Incubation: Incubate the embryos in the staining solution at 4°C for at least 6 hours, or overnight for thicker specimens, with gentle rocking.[8]

-

Washing: Wash the embryos three times with PBS for 30 minutes each to remove unbound dye.[8]

-

Mounting and Imaging: Mount the embryos in an appropriate mounting medium (e.g., 75% glycerol (B35011) in 0.1 M Tris-HCl, pH 8.0) and image using a confocal microscope with excitation at ~633 nm and emission detection between 650-750 nm.[8]

Flow Cytometry for Cell Cycle and Viability Analysis

Methyl green can be used as a fluorescent dye for DNA content analysis in flow cytometry, providing an alternative to propidium (B1200493) iodide.[4][7] It can also be used as a viability stain, as it is excluded by live cells.[1]

Experimental Protocol for DNA Content Analysis:

-

Cell Preparation: Prepare a single-cell suspension from your sample.

-

Staining: A lyse-permeabilize-stain protocol is typically employed. Optimal concentrations of methyl green and cells need to be determined empirically for each cell type.[4]

-

Analysis: Analyze the stained cells on a flow cytometer with excitation at 633 nm and emission detection in the far-red channel.[4]

Data Summary

The following tables summarize the key quantitative data for methyl green.

Table 3: Binding and Photophysical Properties

| Property | Value/Characteristic | Reference(s) |

| Binding Affinity (Kd) | High affinity, though specific Kd values are not consistently reported in the literature. | [8] |

| Binding Stoichiometry (Phosphate/Dye) | ~13 | [17] |

| Photostability | Highly resistant to photobleaching when bound to DNA. | [5][9] |

| Quantum Yield | Not explicitly quantified in the reviewed literature, but described as a highly efficient fluorophore when bound to DNA. | [5] |

Conclusion

Methyl green remains a highly relevant and valuable tool in the arsenal (B13267) of researchers in cell biology, histology, and drug development. Its well-understood mechanism of DNA binding, coupled with its robust performance in both classic histological and modern fluorescent applications, ensures its continued use. The protocols and data presented in this guide provide a solid foundation for the successful implementation of methyl green in a variety of experimental contexts. Its low cost, high stability, and excellent spectral properties for fluorescence imaging make it a compelling choice for nucleic acid visualization.

References

- 1. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]

- 2. Methyl green - Wikipedia [en.wikipedia.org]

- 3. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 4. A flow cytometric cell-cycle assay using methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-optica.it [bio-optica.it]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl green. A DNA major-groove binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]

- 12. youtube.com [youtube.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. antibodiesinc.com [antibodiesinc.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. biomarker.hu [biomarker.hu]

- 17. METHYL GREEN: III. REACTION WITH DESOXYRIBONUCLEIC ACID, STOICHIOMETRY, AND BEHAVIOR OF THE REACTION PRODUCT - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl Green Zinc Chloride for the Visualization of Cellular Components

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methyl green zinc chloride, a cationic triphenylmethane (B1682552) dye widely employed in histology, cytology, and molecular biology for the precise visualization of deoxyribonucleic acid (DNA). We will explore its mechanism of action, provide key quantitative data, detail experimental protocols, and illustrate its application in cellular imaging.

Core Principles and Mechanism of Action

Methyl green is a vital tool for nuclear staining, prized for its specificity in identifying DNA within the cell. Since its first use by Friedrich Miescher in the 19th century, it has become a staple in cellular biology.[1][2]

1.1 The Role of Zinc Chloride

Methyl green is commonly supplied as a zinc chloride double salt.[3] This formulation is crucial for the stability of the dye. Zinc chloride acts as a stabilizer, preventing the spontaneous demethylation of methyl green into crystal violet, a transformation that would lead to non-specific, indiscriminate staining of cellular components.[4] Commercial preparations of methyl green can sometimes be contaminated with crystal violet, which can be removed by chloroform (B151607) extraction to ensure staining specificity.[4][5]

1.2 Specificity for DNA

Methyl green's utility lies in its high affinity for DNA. It is a dicationic dye that functions as a non-intercalating agent, meaning it does not insert itself between the base pairs of the DNA helix.[4][6] Instead, it binds electrostatically within the major groove of the DNA molecule.[4][7] This interaction is particularly strong in AT-rich (adenine-thymine) regions.[1][8] This specific binding allows it to stain the chromatin within the cell nucleus a distinct blue-green color, providing excellent contrast for microscopic analysis.[1][9]

Quantitative and Spectroscopic Data

The precise optical and chemical properties of methyl green are essential for its application, particularly in fluorescence-based techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | --INVALID-LINK--ammonium bromide chloride dichlorozinc | [4] |

| CAS Number | 7114-03-6 (zinc chloride salt) | [10] |

| Molecular Formula | C₂₇H₃₅BrClN₃ · ZnCl₂ | [10] |

| Molecular Weight | 653.24 g/mol | [10] |

| Color Index | 42590 | [3][10] |

| Binding Stoichiometry | One dye molecule per 10 phosphorus atoms of DNA |[11] |

Table 2: Fluorescent Properties of DNA-Bound Methyl Green

| Parameter | Wavelength (nm) | Reference(s) |

|---|---|---|

| Excitation Maximum (Ex) | 633 | [1][4][6] |

| Emission Maximum (Em) | 677 |[1][4][6] |

Note: In aqueous solution without DNA, methyl green exhibits different fluorescent behaviors, with excitation at 244 nm or 388 nm yielding emissions at 488 nm or 633 nm, respectively.[4]

Experimental Protocols and Applications

Methyl green is versatile, serving as a simple nuclear counterstain in immunohistochemistry (IHC) and as a key component of the classical Methyl Green-Pyronin (MGP) method for differentiating DNA and RNA.[3][12]

3.1 Preparation of Staining Solutions

A. Methyl Green Stock Solution (2% Aqueous)

-

Dissolve 2 g of this compound salt in 100 mL of distilled water.

-

Purification (Essential for MGP): Transfer the solution to a separating funnel. Add an equal volume of chloroform and shake. Allow the layers to separate. The chloroform will be colored violet as it extracts the crystal violet impurity.

-

Drain and discard the chloroform layer.

-

Repeat the chloroform extraction until the solvent remains clear. This indicates that the crystal violet has been removed.[5][13]

B. 0.1 M Sodium Acetate (B1210297) Buffer (pH 4.2)

-

Dissolve 1.36 g of sodium acetate trihydrate in 100 mL of distilled water.

-

Adjust the pH to 4.2 using glacial acetic acid.[12]

C. Methyl Green Counterstain Working Solution (0.5%)

-

Combine 100 mL of 0.1 M sodium acetate buffer (pH 4.2) with 0.5 g of purified methyl green.

-

Mix until the dye is fully dissolved. Filter before use.[12]

3.2 Protocol 1: Methyl Green as a Nuclear Counterstain in IHC

This protocol is designed for staining cell nuclei after the completion of an immunohistochemical reaction.

-

Rehydration: Deparaffinize tissue sections and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Staining: Immerse slides in the 0.5% Methyl Green Working Solution for 5-10 minutes at room temperature. For a stronger stain, this step can be performed at 60°C.[9][12]

-

Rinsing: Briefly rinse the slides in distilled water. The sections will appear blue.

-

Dehydration: Dehydrate the sections quickly with 10 dips in 95% ethanol (sections will turn green), followed by two changes of 100% ethanol (10 dips each). Note that alcohols will gradually remove the stain, so this step must be brief.[9][12]

-

Clearing: Clear the slides in two changes of xylene or a xylene substitute for 3-5 minutes each.[14]

-

Mounting: Coverslip using a resinous mounting medium. Methyl green is not compatible with aqueous mounting media.[15]

Expected Result: Cell nuclei will be stained green, providing a clear contrast to brown (DAB) or red (AEC) chromogens used in IHC.

Caption: Experimental workflow for methyl green nuclear counterstaining.

3.3 Protocol 2: Methyl Green-Pyronin (MGP) Staining for DNA and RNA

This classic cytochemical technique differentiates DNA from RNA in tissue sections.

-

Rehydration: Use paraffin-embedded sections fixed in a non-mercuric fixative (e.g., neutral buffered formalin) and bring them to water.[3][5]

-

Staining: Immerse slides in a freshly prepared Methyl Green-Pyronin working solution for 20-30 minutes.[3] (The working solution is typically made by combining purified methyl green and pyronin Y in an acetate buffer).

-

Rinsing: Briefly rinse with distilled water and blot dry gently.[5]

-

Dehydration: Dehydrate rapidly with several changes of acetone (B3395972) or a mixture of ethanol and butanol.[16]

-

Clearing: Clear in xylene.

-

Mounting: Mount with a resinous mounting medium.

Expected Result: DNA (e.g., chromatin in nuclei) stains blue-green, while RNA (e.g., nucleoli and cytoplasm rich in ribosomes) stains pink or red.[1][3]

Caption: Principle of Methyl Green-Pyronin (MGP) differential staining.

Modern Applications in Research and Development

Beyond its traditional use in histology, the fluorescent properties of methyl green have positioned it as a valuable tool in modern cell analysis.

-

Live-Cell Imaging: Its far-red fluorescence allows for the visualization of nuclei in living cells with reduced phototoxicity and autofluorescence compared to UV-excitable dyes like DAPI.[2][4]

-

Flow Cytometry: Methyl green can be used as a nuclear stain and a viability dye in flow cytometry applications.[1][6]

-

Cancer Prognosis: Fluorescent DNA staining is a routine method used in cancer research, and methyl green provides a cost-effective and highly efficient option.[4]

-

Gel Electrophoresis: It serves as an alternative to ethidium (B1194527) bromide for staining DNA in agarose (B213101) gels.[1][6]

References

- 1. uzhnu.edu.ua [uzhnu.edu.ua]

- 2. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl green - Wikipedia [en.wikipedia.org]

- 5. stainsfile.com [stainsfile.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Complete characterization of the methyl green-DNA interaction to determine possible major groove binding for competition studies - American Chemical Society [acs.digitellinc.com]

- 8. biocompare.com [biocompare.com]

- 9. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]

- 10. This compound salt, certified by the Biological Stain Commission, Dye content 85 7114-03-6 [sigmaaldrich.com]

- 11. Methyl green-pyronin; stoichiometry of reaction with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]

- 13. tandfonline.com [tandfonline.com]

- 14. fdneurotech.com [fdneurotech.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Basic Properties of Methyl Green as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of methyl green as a pH indicator. It is designed to furnish researchers, scientists, and professionals in drug development with the core knowledge required for its effective application. This document details its chemical characteristics, pH-dependent color transition, and the methodologies for its use and analysis, supported by quantitative data and visual representations.

Core Properties of Methyl Green

Methyl green is a cationic triphenylmethane (B1682552) dye recognized for its utility as a pH indicator in acidic solutions. Its distinct color change from yellow in a highly acidic environment to blue in a less acidic one allows for the visual determination of pH within a specific range.

pH Range and Color Transition

Methyl green undergoes a distinct and observable color change within the pH range of 0.1 to 2.3.[1] In solutions with a pH below 0.1, it appears yellow, and as the pH increases towards 2.3, it transitions to a blue or blue-green color. This property makes it particularly suitable for titrations and pH estimations in strongly acidic conditions.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) of methyl green, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal, is approximately 1.3. This value lies within its transition range, signifying the point of maximum color change sensitivity.

Chemical Structure

The chemical structure of methyl green is complex, possessing multiple aromatic rings and substituted amine groups. The change in protonation of these groups with varying pH is responsible for the alteration in the molecule's electronic conjugation and, consequently, its color.

Data Summary: Physicochemical Properties of Methyl Green

| Property | Value | Reference |

| pH Range | 0.1 - 2.3 | [1] |

| Color in Acid (pH < 0.1) | Yellow | Inferred from transition |

| Color in Base (pH > 2.3) | Blue / Blue-Green | [1] |

| pKa | ~1.3 | |

| Chemical Formula | C₂₇H₃₅BrClN₃·ZnCl₂ | [1] |

| Molar Mass | 608.78 g/mol | [1] |

Spectral Properties

The color change of methyl green as a function of pH is directly related to changes in its light absorption spectrum. The acidic (yellow) and basic (blue/blue-green) forms of the indicator have distinct absorption maxima (λmax).

Data Summary: Spectral Properties of Methyl Green

| Form | Color | λmax | Reference |

| Acidic | Yellow | ~420 nm | [2] |

| Basic | Blue/Blue-Green | 630 - 645 nm | [3] |

Experimental Protocols

Preparation of Methyl Green Indicator Solution

A standard 0.1% (w/v) indicator solution can be prepared for general use.

Methodology:

-

Weigh 0.1 g of methyl green powder.

-

Dissolve the powder in 100 ml of deionized water.

-

Stir the solution until the dye is completely dissolved. Store the solution in a well-sealed bottle, away from direct light.

Spectrophotometric Determination of pKa

The pKa of methyl green can be accurately determined using spectrophotometry by measuring the absorbance of the indicator solution at different pH values.

Methodology:

-

Prepare a series of buffer solutions with known pH values spanning the transition range of methyl green (e.g., from pH 0.5 to 3.0).

-

Add a small, constant amount of the methyl green indicator solution to a constant volume of each buffer solution.

-

Measure the UV-Vis absorption spectrum of each solution to identify the λmax of the acidic (yellow) and basic (blue) forms. These are expected to be around 420 nm and 632 nm, respectively.

-

Measure the absorbance of each buffered indicator solution at both of these wavelengths.

-

Calculate the ratio of the concentrations of the basic (In⁻) and acidic (HIn) forms of the indicator at each pH using the following equation, derived from the Beer-Lambert law: [In⁻]/[HIn] = (A - A_acidic) / (A_basic - A) where A is the absorbance of the solution at a specific pH, A_acidic is the absorbance of the fully acidic form, and A_basic is the absorbance of the fully basic form at the λmax of the basic form.

-

Plot a graph of log([In⁻]/[HIn]) versus pH.

-

Determine the pKa from the graph. The pKa is the pH at which log([In⁻]/[HIn]) = 0.

Visualizations

Chemical Structure and pH-Dependent Equilibrium

The color change of methyl green is a result of a change in its chemical structure with pH. In acidic conditions, the molecule is fully protonated. As the pH increases, it loses a proton, leading to a shift in the electronic structure and a change in the absorbed and reflected light.

Figure 1. pH-Dependent Equilibrium of Methyl Green

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental determination of the pKa of methyl green using spectrophotometry.

Figure 2. Workflow for pKa Determination

References

- 1. Methyl green (C. I. 42590), 25 g, CAS No. 7114-03-6 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 2. researchgate.net [researchgate.net]

- 3. METHYL GREEN: III. REACTION WITH DESOXYRIBONUCLEIC ACID, STOICHIOMETRY, AND BEHAVIOR OF THE REACTION PRODUCT - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Guardian: Elucidating the Critical Role of Zinc Chloride in Methyl Green Stain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Green is a cationic triphenylmethane (B1682552) dye renowned for its specific staining of DNA, a property that has cemented its place in histology, immunohistochemistry, and cytochemistry for over a century. Its classic use in the Unna-Pappenheim stain, in conjunction with Pyronin Y, allows for the differential visualization of DNA (green) and RNA (red). More recently, the fluorescent properties of DNA-bound Methyl Green have been harnessed for far-red imaging of live cell nuclei. While the utility of Methyl Green is widely acknowledged, a crucial but often overlooked component of its formulation is zinc chloride. This technical guide will delve into the fundamental role of zinc chloride in the stability and performance of Methyl Green stain, providing a comprehensive resource for professionals in research and drug development.

The Chemical Rationale: Why Zinc Chloride is Essential

Methyl Green is commercially supplied as a double salt with zinc chloride, a formulation that is critical for its stability and longevity. The inherent instability of the Methyl Green cation is a key challenge that zinc chloride helps to overcome.

Stabilization through Lewis Acid-Base Interaction

The Methyl Green molecule exists as a resonant cationic structure, which is responsible for its color and DNA-binding affinity. However, this cationic form is susceptible to degradation, particularly in neutral to alkaline conditions. Hydroxide (B78521) ions in solution can attack the central carbon atom of the triphenylmethane structure, leading to the formation of a colorless, non-staining carbinol base. This conversion results in a loss of staining efficacy.

Zinc chloride, a Lewis acid, plays a crucial role in stabilizing the cationic form of Methyl Green. It is believed to form a complex with the dye molecule, withdrawing electron density and making the central carbon atom less susceptible to nucleophilic attack by hydroxide ions. This stabilization mechanism helps to maintain the chromogenic and DNA-binding properties of the stain over time.

Quantitative Data on Methyl Green Zinc Chloride Salt

The following table summarizes key quantitative data for commercially available Methyl Green, which is typically the zinc chloride double salt. This information is crucial for preparing solutions of known concentration and for spectrophotometric analysis.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₅BrClN₃ · ZnCl₂ | [1][2] |

| Molecular Weight | 653.24 g/mol | [1][2] |

| Appearance | Dark red to brown to green powder | [3] |

| Solubility in Water | 1 mg/mL | [1] |

| Absorption Maxima (λmax) in Water | 630-635 nm, ~420 nm | [3] |

| Molar Extinction Coefficient (ε) at ~630-635 nm | ≥60,000 L·mol⁻¹·cm⁻¹ in H₂O at 0.005 g/L | [4] |

| Molar Extinction Coefficient (ε) at ~420-426 nm | ≥9,000 L·mol⁻¹·cm⁻¹ in water at 0.005 g/L | [1] |

| Molar Extinction Coefficient (ε) at ~311-319 nm | ≥16,000 L·mol⁻¹·cm⁻¹ in H₂O at 0.005 g/L | [4] |

Experimental Protocols

Protocol 1: Preparation of a Standard 1% Methyl Green Stock Solution

This protocol describes the preparation of a standard 1% Methyl Green stock solution from the commercially available zinc chloride salt.

Materials:

-

This compound salt

-

Distilled or deionized water

-

0.1 M Acetate (B1210297) buffer (pH 4.2)

-

Separatory funnel

-

Filter paper

Procedure:

-

Dissolution: Dissolve 1 g of this compound salt in 100 mL of 0.1 M acetate buffer (pH 4.2). Stir until the dye is completely dissolved.

-

Purification (Removal of Crystal Violet): Methyl Green is often contaminated with Crystal Violet, which can interfere with specific staining. To remove this impurity, perform a chloroform extraction.

-

Transfer the 1% Methyl Green solution to a separatory funnel.

-

Add an equal volume of chloroform.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The lower chloroform layer will be colored with the extracted Crystal Violet.

-

Drain and discard the chloroform layer.

-

Repeat the extraction with fresh chloroform until the chloroform layer is colorless or very faintly colored.

-

-

Final Preparation: After the final extraction, the purified aqueous Methyl Green solution is ready for use as a stock solution. Store in a tightly capped, dark bottle at 4°C.

Protocol 2: Methyl Green-Pyronin Staining for Differentiating DNA and RNA

This protocol is a classic method for the simultaneous demonstration of DNA and RNA in tissue sections.

Materials:

-

Purified 1% Methyl Green stock solution (from Protocol 1)

-

Pyronin Y

-

0.2 M Acetate buffer (pH 4.8)

-

Distilled water

-

Acetone

-

Xylene

-

Mounting medium

Staining Solution Preparation:

-

Pyronin Y Solution (0.5%): Dissolve 0.5 g of Pyronin Y in 100 mL of distilled water.

-

Working Solution: To prepare the working Methyl Green-Pyronin staining solution, mix:

-

10 mL of 1% purified Methyl Green stock solution

-

12.5 mL of 0.5% Pyronin Y solution

-

250 mL of 0.2 M Acetate buffer (pH 4.8)

-

This working solution should be freshly prepared.

-

Staining Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in the working Methyl Green-Pyronin solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through two changes of acetone.

-

Clear in xylene.

-

Mount with a resinous mounting medium.

Expected Results:

-

DNA (nuclei): Green to blue-green

-

RNA (nucleoli, cytoplasm of plasma cells and other metabolically active cells): Red to pink

The Impact of Zinc Chloride on Staining Performance

While direct comparative studies quantifying the performance of Methyl Green with and without zinc chloride are scarce in publicly available literature, the longstanding commercial formulation as a zinc chloride double salt strongly suggests a significant improvement in performance. The stabilizing effect of zinc chloride ensures a higher concentration of the active cationic form of the dye in solution, leading to more consistent and reliable staining results. A stain prepared without zinc chloride would be expected to have a shorter shelf-life and show a progressive loss of staining intensity as the dye degrades to its colorless carbinol form.

Conclusion

Zinc chloride is not merely an additive but an integral component of the Methyl Green stain, playing a vital role as a stabilizing agent. By forming a complex with the Methyl Green cation, zinc chloride protects it from degradation, ensuring the longevity and reliability of the stain. For researchers, scientists, and drug development professionals who rely on accurate and reproducible histological and cytochemical staining, understanding the fundamental chemistry of the reagents is paramount. This guide has illuminated the critical, albeit often uncredited, role of zinc chloride in the performance of Methyl Green, a cornerstone of biological staining.

References

- 1. Photodegradation of methyl green using visible irradiation in ZnO suspensions: determination of the reaction pathway and identification of intermediates by a high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic studies of the photocatalytic degradation of methyl green: an investigation of products of the decomposition processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl Green Counterstaining in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl green is a cationic dye that serves as a classic and effective nuclear counterstain in immunohistochemistry (IHC). It selectively binds to the DNA in the cell nucleus, staining it a distinct green color. This provides a stark contrast to the brown, red, or blue chromogens commonly used to visualize the target antigen, thereby allowing for precise localization and interpretation of protein expression within the tissue architecture. These application notes provide a comprehensive guide to the principles, practical application, and troubleshooting of methyl green as a counterstain in IHC.

Principle of Staining

Methyl green is a basic dye that specifically intercalates into the major groove of DNA, with a preference for AT-rich regions. This binding is what imparts the characteristic green color to the nucleus. The specificity for DNA makes it an excellent choice for a nuclear counterstain, as it generally does not stain the cytoplasm, providing a clean background for the visualization of the primary antigen staining. When used in conjunction with pyronin Y in the Methyl Green-Pyronin stain, it can be used to differentiate between DNA (green) and RNA (red).[1][2]

Advantages and Considerations

Advantages:

-

Excellent Contrast: Provides a strong green nuclear stain that contrasts well with commonly used chromogens such as DAB (brown), AEC (red), and permanent red.[3][4][5]

-

Nuclear Specificity: Primarily stains the nucleus, resulting in a clean background and clear localization of the target antigen.[6][7]

-

Alternative to Hematoxylin: Offers a different color palette compared to the traditional blue of hematoxylin, which can be advantageous in multiplex IHC or when trying to avoid color overlap.[7]

Considerations:

-

Dehydration Sensitivity: The green stain can be partially removed by alcohols during the dehydration step. Therefore, a rapid dehydration process is crucial.[6][8][9]

-

Mounting Media Compatibility: Methyl green is not compatible with aqueous mounting media and requires an organic, resinous mounting medium.[3][10][11]

-

pH Sensitivity: The staining intensity and specificity can be influenced by the pH of the methyl green solution, which is typically prepared in an acidic buffer (e.g., sodium acetate (B1210297) buffer at pH 4.2).[6][8]

-

Reagent Stability: Methyl green solutions can degrade over time, leading to suboptimal staining. It is recommended to use fresh or properly stored solutions.[4][12]

Experimental Protocols

Reagent Preparation

0.1M Sodium Acetate Buffer (pH 4.2)

| Component | Amount |

|---|---|

| Sodium Acetate, trihydrate (MW: 136.1) | 1.36 g |

| Distilled Water | 100 ml |

Instructions: Dissolve the sodium acetate in distilled water. Adjust the pH to 4.2 using glacial acetic acid.[6][8]

0.5% Methyl Green Solution

| Component | Amount |

|---|---|

| Methyl Green (ethyl violet free) | 0.5 g |

| 0.1M Sodium Acetate Buffer, pH 4.2 | 100 ml |

Instructions: Dissolve the methyl green powder in the sodium acetate buffer. Mix thoroughly.[6][8] Some protocols suggest a chloroform (B151607) extraction to remove any contaminating crystal violet.[5][13]

Staining Protocol for Paraffin-Embedded Sections

This protocol assumes that the immunohistochemical staining for the target antigen has been completed.

| Step | Reagent | Incubation Time | Notes |

| 1. | Distilled Water | Rinse | After the final wash step of the IHC protocol. |

| 2. | Methyl Green Solution | 3-5 minutes | Incubation time can be optimized. For a stronger stain, incubation can be extended or performed at 60°C.[3][6][8] |

| 3. | Distilled Water | Quick Rinse | Sections will appear blue at this stage.[6][8] |

| 4. | 95% Alcohol | Quick Dehydration (e.g., 10 dips) | Sections will turn green. This step is critical to prevent loss of stain.[6][8] |

| 5. | 100% Alcohol | Dehydration | 2 changes, quick dips (e.g., 10 dips each).[6][8] |

| 6. | Xylene or Xylene Substitute | Clearing | 2-3 changes, 3-5 minutes each. |

| 7. | Resinous Mounting Medium | Mount | Mount with a coverslip. |

Staining Protocol for Frozen Sections

The protocol for frozen sections is similar, with slight modifications in the initial steps.

| Step | Reagent | Incubation Time | Notes |

| 1. | Distilled Water | 2 minutes | Rehydrate the sections after fixation. |

| 2. | Methyl Green Solution | 5 minutes | |

| 3. | Distilled Water | Quick Rinse | |

| 4. | 95% Alcohol | Quick Dehydration | |

| 5. | 100% Alcohol | Dehydration | 2 changes. |

| 6. | Xylene or Xylene Substitute | Clearing | 2 changes. |

| 7. | Resinous Mounting Medium | Mount |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the methyl green counterstaining workflow following immunohistochemical staining.

Caption: Workflow for Methyl Green Counterstaining in IHC.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Degraded methyl green solution. | Use a fresh or properly stored solution.[4][12] |

| Insufficient incubation time. | Increase the incubation time or perform the incubation at 60°C.[3][6][8] | |

| Over-dehydration. | Perform the alcohol dehydration steps quickly.[6][8][9] | |

| Cytoplasmic Staining | High concentration of methyl green. | Dilute the methyl green solution. |

| Contamination with crystal violet. | Purify the methyl green solution with a chloroform extraction.[5][13] | |

| Uneven Staining | Incomplete deparaffinization or rehydration. | Ensure complete removal of paraffin (B1166041) and adequate rehydration of the tissue. |

| Uneven application of reagents. | Ensure the entire tissue section is covered with each reagent. | |

| Fading of Stain | Use of aqueous mounting medium. | Use a resinous, organic-based mounting medium.[3][10][11] |

| Incomplete dehydration. | Ensure all water is removed from the tissue before clearing and mounting. |

Conclusion

Methyl green is a valuable and versatile tool in the immunohistochemist's repertoire. Its distinct green nuclear stain provides excellent contrast for a variety of chromogens, facilitating the clear interpretation of protein localization. By adhering to the optimized protocols and being mindful of the key considerations, researchers can consistently achieve high-quality results in their IHC experiments.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. biocompare.com [biocompare.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]

- 9. researchgate.net [researchgate.net]

- 10. biomarker.hu [biomarker.hu]

- 11. vectorlabs.com [vectorlabs.com]

- 12. youtube.com [youtube.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Methyl Green Staining in Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl green is a cationic dye widely used in histology and immunohistochemistry to specifically stain cell nuclei, rendering them a distinct green color.[1] Its specificity for DNA allows for excellent visualization of nuclear morphology and chromatin distribution within tissue sections.[2][3] This application note provides a detailed protocol for the use of methyl green as a counterstain for paraffin-embedded tissues, offering clear and reproducible results. The protocol is suitable for use after immunohistochemical staining or as a standalone nuclear stain in routine histology.[4][5][6]

Principle of Staining

Methyl green's staining mechanism relies on its specific binding to the phosphate (B84403) groups of DNA, particularly in AT-rich regions.[2][3] The dye possesses two positive charges, which facilitates a strong interaction with the negatively charged DNA double helix.[7] Staining is typically performed in an acidic acetate (B1210297) buffer (pH 4.2-4.8) to ensure the nucleic acids are in an optimal charged state for dye binding.[5][8] It is often used in conjunction with pyronin Y in the Methyl Green-Pyronin stain to differentiate between DNA (green) and RNA (red).[2][9][10] For optimal specificity, it is sometimes necessary to purify the methyl green solution to remove any contaminating crystal violet, which can be achieved by chloroform (B151607) extraction.[7][11][12]

Materials

-

0.5% Methyl Green Solution

-

0.1M Sodium Acetate Buffer (pH 4.2)

-

Distilled or Deionized Water

-

Xylene or Xylene Substitute

-

Ethanol (B145695) (75%, 95%, and 100%)

-

Resinous Mounting Medium

Equipment

-

Microscope slides

-

Staining jars

-

Coverslips

-

Fume hood

-

Slide warmer or oven (optional)

Experimental Protocol

This protocol outlines the necessary steps for methyl green staining of formalin-fixed, paraffin-embedded tissue sections.

I. Reagent Preparation

0.1M Sodium Acetate Buffer (pH 4.2)

-

Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water.[5]

-

Adjust the pH to 4.2 using concentrated glacial acetic acid.[5]

0.5% Methyl Green Staining Solution

-

Dissolve 0.5 g of methyl green powder in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2).[1][5]

-

Mix thoroughly to dissolve. For best results, filter the solution before use.[13]

II. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene or a xylene substitute for 3 minutes. Repeat with fresh xylene.[13]

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.[13]

-

Hydrate in 95% ethanol for 3 minutes.[13]

-

Hydrate in 75% ethanol for 3 minutes.[13]

-

Rinse slides in three changes of distilled water for 3 minutes each.[13]

-

-

Methyl Green Staining:

-

Rinsing and Differentiation:

-

Dehydration:

-

Clearing and Mounting:

Data Presentation

The following table summarizes the key quantitative parameters of the methyl green staining protocol.

| Parameter | Value/Range | Notes |

| Reagents | ||

| Sodium Acetate Trihydrate | 1.36 g / 100 ml | For 0.1M buffer solution.[5] |

| Glacial Acetic Acid | As needed | To adjust buffer pH to 4.2.[5] |

| Methyl Green Powder | 0.5 g / 100 ml | For 0.5% staining solution.[1][5] |

| Protocol Steps | ||

| Deparaffinization (Xylene) | 2 changes, 3 min each | [13] |

| Rehydration (Ethanol) | 100% (2x3 min), 95% (3 min), 75% (3 min) | [13] |

| Staining Incubation Time | 5-10 minutes | Can be adjusted based on desired intensity.[1][5][13] |

| Staining Temperature | Room Temperature or 60°C | Higher temperature can increase staining intensity.[1][4] |

| Differentiation (95% Ethanol) | Quick dips (~10) | Critical step to control staining intensity.[1][5] |

| Dehydration (100% Ethanol) | 2 changes, 10 dips each | [1][5] |

| Clearing (Xylene) | 2-3 changes, 2-3 min each | [13] |

Mandatory Visualization

Caption: Workflow of the methyl green staining protocol.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | 1. Incomplete deparaffinization. | 1. Ensure fresh xylene is used and incubation times are adequate.[15] |

| 2. Staining time too short. | 2. Increase incubation time in methyl green or perform staining at 60°C.[1][4] | |

| 3. Over-differentiation in alcohol. | 3. Reduce the number of dips or time in 95% ethanol.[14] | |

| Overstaining | 1. Staining time too long. | 1. Reduce the incubation time in the methyl green solution. |

| 2. Insufficient differentiation. | 2. Increase the number of dips in 95% ethanol. | |

| Cytoplasmic Staining | 1. Use of impure methyl green. | 1. Purify the methyl green solution with chloroform to remove crystal violet.[11][12] |

| 2. Inappropriate pH of the staining solution. | 2. Ensure the pH of the acetate buffer is between 4.2 and 4.8.[5][8] | |

| Stain Fades During Dehydration | 1. Ethanol dissolves the methyl green. | 1. Perform the dehydration steps with 95% and 100% ethanol quickly.[1][14] |

| 2. Use of aqueous mounting medium. | 2. Use a resinous, non-aqueous mounting medium.[4] |

References

- 1. Methyl Green Counterstain Protocol | Protocols Online [protocolsonline.com]

- 2. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 3. biocompare.com [biocompare.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Methyl Green Counterstain Protocol - IHC WORLD [ihcworld.com]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. youtube.com [youtube.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. biognost.com [biognost.com]

- 11. stainsfile.com [stainsfile.com]

- 12. stainsfile.com [stainsfile.com]

- 13. fdneurotech.com [fdneurotech.com]

- 14. researchgate.net [researchgate.net]

- 15. ethosbiosciences.com [ethosbiosciences.com]

Application Notes and Protocols for Methyl Green Staining in Plasma Cell Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma cells, the antibody-secreting effector cells of the humoral immune system, are characterized by a high content of cytoplasmic ribonucleic acid (RNA) due to their extensive protein synthesis machinery. This feature is exploited by the Methyl Green-Pyronin (MGP) staining technique, a classic histochemical method used for the differential visualization of deoxyribonucleic acid (DNA) and RNA within cells. Methyl green selectively stains DNA blue-green, while pyronin Y stains RNA pinkish-red.[1][2] Consequently, the cytoplasm of plasma cells, rich in RNA, exhibits a distinct and intense red or pink coloration, allowing for their identification in tissue sections and cytological preparations.[3][4][5][6]

These application notes provide a detailed overview of the principles, applications, and protocols for methyl green-based staining of plasma cells, along with a comparison to other common identification methods.

Principle of the Method

The Methyl Green-Pyronin stain is a differential staining technique based on the selective binding of two cationic dyes to nucleic acids.[1]

-

Methyl Green: This dye has a specific affinity for the phosphate (B84403) groups of polymerized DNA in the cell nucleus, intercalating into the major groove of the DNA double helix.[7][8] This interaction results in a stable blue-green staining of the chromatin.[7] Commercial methyl green solutions often contain methyl violet as an impurity, which can be removed by chloroform (B151607) extraction to ensure specificity.[9][10]

-

Pyronin Y: This dye binds to the phosphate groups of RNA, which is abundant in the cytoplasm of actively synthesizing cells like plasma cells, as well as in the nucleolus. This binding results in a characteristic pink or red color.[2][7]

The differential staining is achieved by using a buffered solution at an acidic pH (typically around 4.8), which optimizes the selective binding of the dyes to their respective nucleic acids.[11]

Applications

The Methyl Green-Pyronin stain is a valuable tool for the identification and enumeration of plasma cells in various research and diagnostic contexts:

-

Histopathology: Identification of plasma cell infiltrates in tissue biopsies, for example, in the diagnosis of plasma cell dyscrasias, chronic inflammatory conditions, and autoimmune diseases.[4]

-

Hematology: Examination of bone marrow aspirates and biopsies for the assessment of plasma cell populations in hematological malignancies such as multiple myeloma.

-

Immunology Research: Studying the distribution and morphology of plasma cells in lymphoid tissues and sites of inflammation.

Data Presentation: Comparison of Plasma Cell Quantification Methods

While Methyl Green-Pyronin is a useful qualitative tool, quantitative assessment of plasma cell populations often employs more specific and sensitive methods like immunohistochemistry (IHC) and flow cytometry. Below is a summary of findings from studies comparing these methods.

| Method | Principle | Advantages | Disadvantages | Reported Performance |